tert-Butyl 4-hydrazinylazepane-1-carboxylate tert-Butyl 4-hydrazinylazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459380
InChI: InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-7-4-5-9(13-12)6-8-14/h9,13H,4-8,12H2,1-3H3
SMILES:
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol

tert-Butyl 4-hydrazinylazepane-1-carboxylate

CAS No.:

Cat. No.: VC20459380

Molecular Formula: C11H23N3O2

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-hydrazinylazepane-1-carboxylate -

Specification

Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl 4-hydrazinylazepane-1-carboxylate
Standard InChI InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-7-4-5-9(13-12)6-8-14/h9,13H,4-8,12H2,1-3H3
Standard InChI Key UVJNRYODEFAKAP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(CC1)NN

Introduction

tert-Butyl 4-hydrazinylazepane-1-carboxylate is a chemical compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by a tert-butyl group and a hydrazine moiety attached to the azepane structure, making it of significant interest in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of tert-Butyl 4-hydrazinylazepane-1-carboxylate typically involves several steps, often requiring controlled conditions such as temperature and inert atmospheres to prevent side reactions. Reactions are commonly performed under argon or nitrogen to avoid moisture interference.

Synthesis Steps:

  • Starting Materials: The synthesis may begin with tert-butyl esters reacting with hydrazines or related derivatives.

  • Reaction Conditions: Controlled temperature and inert atmospheres are crucial.

  • Purification: Methods may include chromatography to achieve high purity.

Applications and Research Findings

tert-Butyl 4-hydrazinylazepane-1-carboxylate is of interest in pharmaceutical research due to its potential as an intermediate in drug synthesis. Its unique structure suggests interactions with biological targets, making it a subject of ongoing research in medicinal chemistry.

Application AreaDescription
Pharmaceutical ResearchUsed as an intermediate in drug synthesis.
Medicinal ChemistryPotential interactions with biological targets due to its nitrogen-rich framework.

Comparison with Similar Compounds

tert-Butyl 4-hydrazinylazepane-1-carboxylate is distinct from other compounds due to its combination of a hydrazine moiety with an azepane ring. Similar compounds include those with piperidine rings or different functional groups like hydroxymethyl or cyanomethyl.

Compound NameUnique Features
tert-Butyl 4-(hydrazinocarbonyl)piperidineContains a piperidine ring instead of azepane.
tert-Butyl 4-(hydroxymethyl)piperidineFeatures a hydroxymethyl group instead of hydrazine.
tert-Butyl 4-(cyanomethyl)-piperidineIncludes a cyanomethyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator